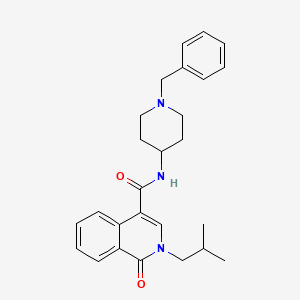![molecular formula C28H27NO6S B11141731 (4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B11141731.png)
(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate is a complex organic molecule with potential applications in various scientific fields. This compound features a chromenone core, a sulfonamide group, and a phenylpropanoate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethyl-8-methyl-2-oxochromen and 4-methylphenylsulfonyl chloride.
Step 1 Formation of the Chromenone Core: The chromenone core is synthesized through a condensation reaction involving salicylaldehyde derivatives and ethyl acetoacetate under acidic conditions.
Step 2 Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the chromenone derivative with 4-methylphenylsulfonyl chloride in the presence of a base like triethylamine.
Step 3 Formation of the Phenylpropanoate Moiety: The final step involves coupling the sulfonamide-chromenone intermediate with (2S)-2-amino-3-phenylpropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can inhibit specific enzymes, making it useful in studying enzyme mechanisms and developing inhibitors.
Cell Signaling: It may modulate cell signaling pathways, providing insights into cellular processes.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays to detect specific biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the chromenone core can engage in π-π interactions with aromatic residues. These interactions disrupt normal enzyme or receptor function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-phenylpropanoate
- (4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoate
Uniqueness
The unique combination of the chromenone core, sulfonamide group, and phenylpropanoate moiety distinguishes this compound from its analogs. This specific structure may confer unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H27NO6S |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C28H27NO6S/c1-4-21-17-26(30)35-27-19(3)25(15-14-23(21)27)34-28(31)24(16-20-8-6-5-7-9-20)29-36(32,33)22-12-10-18(2)11-13-22/h5-15,17,24,29H,4,16H2,1-3H3/t24-/m0/s1 |
InChI Key |
DINGRQFIITUUQW-DEOSSOPVSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)[C@H](CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-1-(3-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11141656.png)
![2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-bromophenyl)methoxy]phenol](/img/structure/B11141660.png)
![[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11141667.png)
![1-(4-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11141670.png)
![4-chloro-N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B11141697.png)
![3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11141702.png)
![(5Z)-5-(2,3-dimethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11141710.png)
![N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tyrosine](/img/structure/B11141711.png)
![(5E)-N-hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-imine](/img/structure/B11141718.png)
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-(benzyloxy)phenol](/img/structure/B11141720.png)
![3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid](/img/structure/B11141723.png)

![2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11141740.png)
